![molecular formula C7H6N4O2 B13713703 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The presence of a nitro group at the 6th position and a methyl group at the 8th position imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another method employs the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using catalyst-free and eco-friendly methods. Microwave-mediated synthesis is particularly favored due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. The compound is highly electrophilic due to the presence of the nitro group, making it reactive towards nucleophiles .
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as indoles and 1,3-dicarbonyl compounds. Reactions are typically carried out under mild conditions without the need for bases .
Major Products: The major products formed from reactions with this compound include stable nucleophilic addition products and new derivatives of 1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine .
Wissenschaftliche Forschungsanwendungen
8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2, and exhibits various other biological activities . The nitro group plays a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- 6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine
- 4,6-Dinitrobenzotriazole
- 1,2,4-Triazolo[1,5-a]pyrimidine
Comparison: 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both a nitro group and a methyl group, which impart distinct chemical and biological properties. Compared to its structural isomers, such as 6,8-dinitro-[1,2,4]triazolo[1,5-a]pyridine, it exhibits higher thermal stability and reactivity . The compound’s unique structure makes it a valuable candidate for various applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C7H6N4O2 |
|---|---|
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)3-10-7(5)8-4-9-10/h2-4H,1H3 |
InChI-Schlüssel |
SCZNSXNPGZHEFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN2C1=NC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




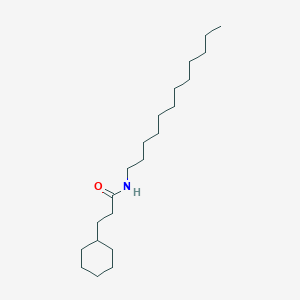
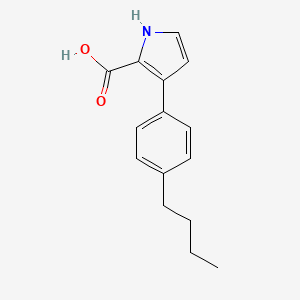
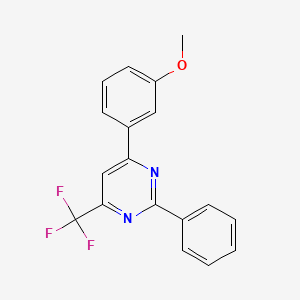


![(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
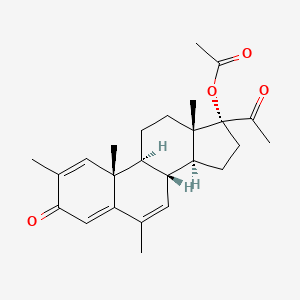

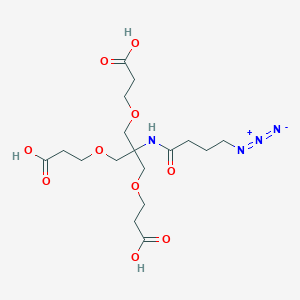
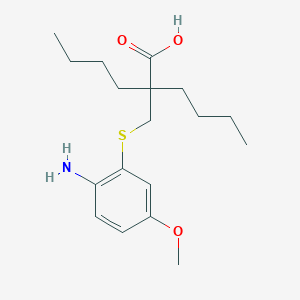
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)

